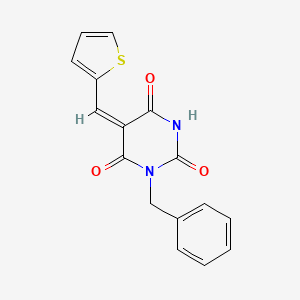![molecular formula C26H26N2O4S B5090249 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5090249.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, also known as BTA-EG6, is a small molecule that has gained attention in scientific research due to its unique properties and potential applications. BTA-EG6 is a fluorescent probe that has been used for imaging applications in biological systems, and has also been studied for its potential as a therapeutic agent. In
科学研究应用
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been used in a variety of scientific research applications due to its fluorescent properties. One of the most common applications of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is in imaging biological systems, such as cells and tissues. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been used to image mitochondria in living cells, as well as to detect the presence of amyloid fibrils in Alzheimer's disease. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been studied for its potential as a therapeutic agent, particularly in cancer research. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to selectively target cancer cells and induce cell death, making it a promising candidate for cancer treatment.
作用机制
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. In imaging applications, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide binds to specific structures such as mitochondria or amyloid fibrils, allowing them to be visualized under fluorescent microscopy. In cancer research, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to selectively bind to cancer cells and induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to have minimal toxicity in vitro, making it a safe compound for use in biological systems. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to have low levels of non-specific binding, meaning that it binds to specific targets with high affinity and does not interfere with other cellular processes. However, further studies are needed to fully understand the biochemical and physiological effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide.
实验室实验的优点和局限性
One of the main advantages of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is its fluorescent properties, which make it a valuable tool for imaging biological systems. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been shown to have low toxicity and minimal non-specific binding, making it a safe and reliable compound for use in lab experiments. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is its relatively high cost compared to other fluorescent probes. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide.
未来方向
There are several potential future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide. One area of interest is in cancer research, where N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has shown promise as a therapeutic agent. Further studies are needed to fully understand the mechanism of action and potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide in cancer cells. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide could be further optimized for use in imaging applications, such as by developing new derivatives with improved fluorescent properties. Finally, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide could be studied in combination with other compounds to explore potential synergistic effects in biological systems.
Conclusion
In conclusion, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a small molecule with unique properties that make it a valuable tool for scientific research. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide has been used in imaging applications and has shown promise as a therapeutic agent in cancer research. While further studies are needed to fully understand the mechanism of action and potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, it is clear that this compound has significant potential for future applications in biological systems.
合成方法
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with 3,4,5-triethoxybenzoyl chloride, followed by the addition of ethylene glycol to form the final product. The synthesis method has been optimized to produce high yields of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, and the purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-30-21-15-18(16-22(31-5-2)24(21)32-6-3)25(29)27-19-11-9-10-17(14-19)26-28-20-12-7-8-13-23(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLFBIOFMMFAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5090169.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)